molecular formula C7H6BrN3 B1525341 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190317-11-3

5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1525341
CAS RN: 1190317-11-3
M. Wt: 212.05 g/mol
InChI Key: YNPBMEIOVLUOBH-UHFFFAOYSA-N
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Description

“5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound with the CAS Number: 1190317-11-3 . It has a molecular weight of 212.05 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of “5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives is a topic of ongoing research. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular formula of “5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is C7H6BrN3 . Its average mass is 197.032 Da and its monoisotopic mass is 195.963608 Da .


Physical And Chemical Properties Analysis

“5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a solid at room temperature .

Scientific Research Applications

Synthesis of Azaindole Derivatives

5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: serves as a key intermediate in the synthesis of azaindole derivatives . These derivatives are crucial for creating compounds with potential therapeutic effects, such as kinase inhibitors which are important in cancer treatment.

Development of Protein Kinase Inhibitors

This compound is used in the development of protein kinase inhibitors . Kinase inhibitors play a significant role in targeted cancer therapies by blocking specific enzymes that contribute to cell proliferation and survival.

Antibacterial and Antifungal Applications

Research suggests that pyrrolopyrazine derivatives, which can be synthesized from 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine , exhibit notable antibacterial and antifungal activities . This makes it a valuable compound in the development of new antibiotics and antifungals.

Antiviral Research

The compound’s derivatives have shown promise in antiviral research, providing a basis for developing treatments against various viral infections .

Neurological Disorder Treatment

Compounds derived from 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine have been studied for their potential use in treating neurological disorders due to their neuroleptic properties .

Cardiovascular Drug Development

The scaffold of pyrrolopyrazine is significant in the development of cardiovascular drugs, which can be synthesized from this compound, indicating its importance in heart-related medication research .

Antidepressant Properties

Derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine have been explored for their antidepressant properties, offering avenues for new psychiatric medications .

Mechanism of Action

While the exact mechanism of action for “5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is not specified in the search results, it’s known that abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPBMEIOVLUOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696618
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190317-11-3
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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